molecular formula C12H16O4 B13540471 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13540471
M. Wt: 224.25 g/mol
InChI Key: RCFFEHKELBRIBP-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups at positions 2 and 4, and a propanoic acid moiety attached to the benzene ring at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while the oxidation can be performed using environmentally friendly oxidants like hydrogen peroxide.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the benzene ring, such as halogens or nitro groups.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. The methoxy groups on the benzene ring may enhance its binding affinity to target proteins, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at positions 3 and 4.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: A related ester compound with similar functional groups.

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the methoxy groups and the methyl group on the propanoic acid moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

RCFFEHKELBRIBP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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